Tert-butyl (piperazin-2-ylmethyl)carbamate

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Tert-butyl (piperazin-2-ylmethyl)carbamate (CAS 875551-76-1), also known as N-Boc-1-(2-piperazinyl)methylamine, is a bifunctional organic building block with the molecular formula C10H21N3O2 and a molecular weight of 215.29 g/mol. The compound features a piperazine ring, a core scaffold recognized for its versatility in medicinal chemistry, and a tert-butyloxycarbonyl (Boc) group, which serves as a widely employed amine-protecting group.

Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
CAS No. 875551-76-1
Cat. No. B6614868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (piperazin-2-ylmethyl)carbamate
CAS875551-76-1
Molecular FormulaC10H21N3O2
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CNCCN1
InChIInChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-7-8-6-11-4-5-12-8/h8,11-12H,4-7H2,1-3H3,(H,13,14)
InChIKeyXWVBNGQHXQOIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (piperazin-2-ylmethyl)carbamate CAS 875551-76-1: Procurement and Technical Differentiation Guide


Tert-butyl (piperazin-2-ylmethyl)carbamate (CAS 875551-76-1), also known as N-Boc-1-(2-piperazinyl)methylamine, is a bifunctional organic building block with the molecular formula C10H21N3O2 and a molecular weight of 215.29 g/mol . The compound features a piperazine ring, a core scaffold recognized for its versatility in medicinal chemistry, and a tert-butyloxycarbonyl (Boc) group, which serves as a widely employed amine-protecting group [1]. This specific combination of a piperazine core with a Boc-protected aminomethyl substituent at the 2-position distinguishes it from other piperazine and piperidine-based carbamates. The compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, providing a reactive handle for further derivatization and facilitating the construction of more complex molecular architectures, including those found in potential central nervous system (CNS) and antimicrobial drug candidates [1].

Why In-Class Substitution Fails: The Unique Positioning of Tert-butyl (piperazin-2-ylmethyl)carbamate


Generic substitution among piperazine-based carbamates is a significant risk in both research and procurement, as minor structural variations profoundly impact biological activity, physicochemical properties, and synthetic utility. Tert-butyl (piperazin-2-ylmethyl)carbamate occupies a specific chemical space that is not interchangeable with its closest analogs, such as the 1-ylmethyl positional isomer (CAS 1535204-72-8) or piperidine-based counterparts [1]. The attachment of the carbamate moiety to the 2-position of the piperazine ring creates a unique spatial orientation of functional groups, which can critically influence target binding affinity and selectivity in drug discovery programs [2]. Furthermore, the presence of the Boc protecting group is essential for the compound's primary function as a stable, yet cleavable, intermediate in multi-step syntheses . Replacing this compound with a structurally similar but functionally distinct analog can lead to synthetic failure, altered pharmacokinetic profiles in lead compounds, and invalid biological data. The following quantitative evidence underscores these non-interchangeable points of differentiation.

Quantitative Differentiation Guide: Tert-butyl (piperazin-2-ylmethyl)carbamate vs. Key Analogs


Spatial Geometry and Binding: 2-ylmethyl vs. 1-ylmethyl Piperazine Carbamate

The attachment point of the Boc-protected aminomethyl group on the piperazine ring is a critical determinant of molecular shape and, consequently, biological interaction. Tert-butyl (piperazin-2-ylmethyl)carbamate (substituted at the 2-position) exhibits a distinct spatial orientation compared to its 1-ylmethyl isomer (CAS 1535204-72-8) . While no direct head-to-head potency data is available for these specific intermediates, SAR studies on piperazinyl carbamates as dual FAAH/TRPV1 ligands have established that subtle changes in the position of substituents on the piperazine core can drastically alter the pharmacological profile, affecting both enzyme inhibition and receptor modulation [1]. The 2-ylmethyl configuration may present a different vector for growth compared to the 1-ylmethyl variant, which can influence the design and optimization of final drug candidates.

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Core Scaffold Potency and Tunability: Piperazine vs. Piperidine Carbamates

The choice between a piperazine and a piperidine core in a carbamate scaffold is not trivial and directly influences enzyme inhibition potency and selectivity. A foundational study by Long et al. (2010) demonstrated that piperidine/piperazine carbamates show excellent in vivo activity against the serine hydrolases MAGL and FAAH, but with key differences [1]. While the piperazine carbamate JZL195 acts as a dual FAAH-MAGL inhibitor, the piperidine carbamate JZL184 is a highly selective MAGL inhibitor [1]. The study explicitly notes that modifications to the piperidine/piperazine ring ablated inhibitory activity, confirming a strict requirement for the six-membered ring structure to maintain potency [1]. These findings underscore that the piperazine core, as found in tert-butyl (piperazin-2-ylmethyl)carbamate, is a privileged scaffold for achieving a specific, tunable inhibition profile distinct from piperidine-based analogs.

Endocannabinoid System Enzyme Inhibition Serine Hydrolases

Physicochemical Properties: Density and Boiling Point Differentiation

The predicted physicochemical properties of tert-butyl (piperazin-2-ylmethyl)carbamate provide specific points of differentiation for process chemists. The compound has a predicted density of 1.003 ± 0.06 g/cm³ and a predicted boiling point of 345.9 ± 17.0 °C at 760 mmHg . While a direct comparator for these exact properties is not available, these values are critical for designing synthetic and purification workflows. For instance, the high predicted boiling point indicates that the compound is not amenable to purification by traditional distillation and requires alternative methods like chromatography or recrystallization, which contrasts with lower-boiling-point intermediates or analogs.

Process Chemistry Purification Formulation

PROTAC Linker Applications: Enhancing Rigidity and Solubility

The piperazine ring in compounds like tert-butyl (piperazin-2-ylmethyl)carbamate is a privileged structural motif in PROTAC (Proteolysis Targeting Chimera) linker design. Research on PROTACs bearing piperazine-containing linkers has shown that the insertion of a piperazine moiety can improve rigidity and increase solubility upon protonation compared to more flexible aliphatic linkers [1]. This property is crucial for the formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase. The pKa values of piperazine-containing linkers can be finely modulated, which directly impacts the protonation state and, consequently, the solubility and cellular permeability of the resulting PROTAC molecule [1].

PROTAC Targeted Protein Degradation Linker Chemistry

Vendor Purity and Analytical Documentation

The available purity and analytical documentation from commercial vendors provide a practical, quantifiable basis for procurement decisions. Tert-butyl (piperazin-2-ylmethyl)carbamate (CAS 875551-76-1) is offered by various suppliers with standard purity specifications ranging from 95% to 98% [REFS-1, REFS-2, REFS-3]. Notably, some vendors provide batch-specific quality control (QC) data, including NMR, HPLC, and GC reports, which are essential for confirming compound identity and purity before use in sensitive research applications . This level of documentation can be a deciding factor when comparing suppliers, as it reduces the risk and time associated with in-house re-characterization.

Quality Control Procurement Analytical Chemistry

Application Scenarios for Tert-butyl (piperazin-2-ylmethyl)carbamate in R&D and Industrial Workflows


Design and Synthesis of Dual-Action CNS Drug Candidates

A medicinal chemistry team aiming to develop a novel analgesic with a dual mechanism of action (e.g., FAAH inhibition and TRPV1 antagonism) should prioritize tert-butyl (piperazin-2-ylmethyl)carbamate as a starting material. The piperazine core is a validated scaffold for this purpose, as demonstrated by the identification of 'dual-action' compounds from a series of piperazinyl carbamates [1]. The Boc-protected aminomethyl handle at the 2-position provides a unique vector for further derivatization, allowing chemists to explore structure-activity relationships (SAR) and optimize the dual pharmacological profile, a task for which the 1-ylmethyl isomer would be unsuitable .

PROTAC Linker Optimization for Enhanced Physicochemical Properties

A team developing a PROTAC molecule for a challenging intracellular target would select tert-butyl (piperazin-2-ylmethyl)carbamate as a linker component. The presence of the piperazine ring is known to improve the rigidity of the linker and offers the potential to increase solubility upon protonation, a critical factor for the formation of the ternary complex and overall cellular activity [2]. The ability to fine-tune the protonation state through structural modulation provides a tangible advantage over simpler, less tunable aliphatic linkers, potentially improving the drug-like properties of the final degrader [2].

Multi-Step Synthesis of Complex Pharmaceutical Intermediates

A process chemistry group tasked with synthesizing a complex active pharmaceutical ingredient (API) intermediate will find tert-butyl (piperazin-2-ylmethyl)carbamate to be a critical building block. The Boc group serves as a robust protecting group for the primary amine, enabling selective chemical transformations at other functional groups on the piperazine ring or other parts of the molecule [3]. Its high predicted boiling point (345.9 ± 17.0 °C) informs purification strategies, while the availability of the compound with documented purity (95-98%) and supporting analytical data (NMR, HPLC) ensures process consistency and simplifies regulatory documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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